1-Allyl-5-methyl-1H-pyrazol-4-ylamine
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Overview
Description
1-Allyl-5-methyl-1H-pyrazol-4-ylamine is an organic compound with the molecular formula C7H11N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Allyl-5-methyl-1H-pyrazol-4-ylamine can be synthesized through several methods. One common approach involves the reaction of 1-allyl-5-methylpyrazole with an amine source under suitable conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-5-methyl-1H-pyrazol-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with different functional groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-Allyl-5-methyl-1H-pyrazol-4-ylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-allyl-5-methyl-1H-pyrazol-4-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-5-ylamine: A similar compound with a methyl group instead of an allyl group.
5-Amino-1-methyl-1H-pyrazole: Another related compound with an amino group at the 5-position.
Uniqueness
1-Allyl-5-methyl-1H-pyrazol-4-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyl group can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11N3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
5-methyl-1-prop-2-enylpyrazol-4-amine |
InChI |
InChI=1S/C7H11N3/c1-3-4-10-6(2)7(8)5-9-10/h3,5H,1,4,8H2,2H3 |
InChI Key |
LQAXMPIZVPBKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC=C)N |
Origin of Product |
United States |
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